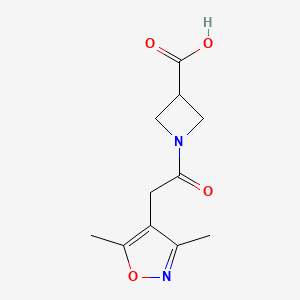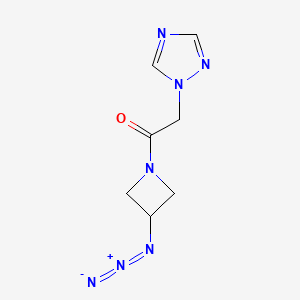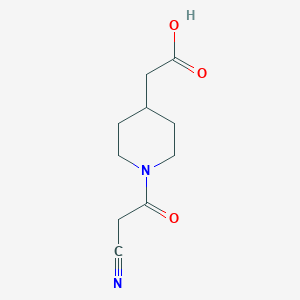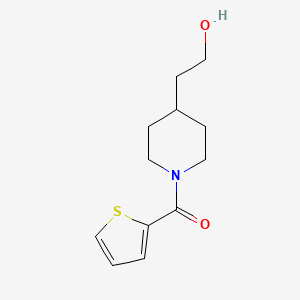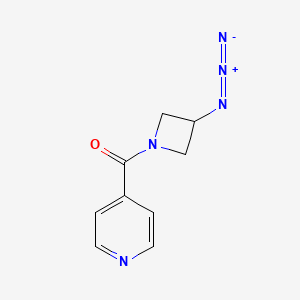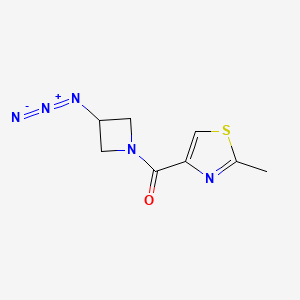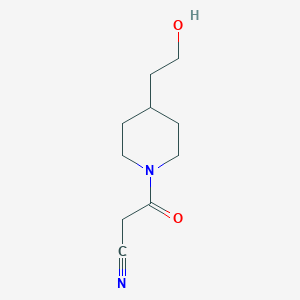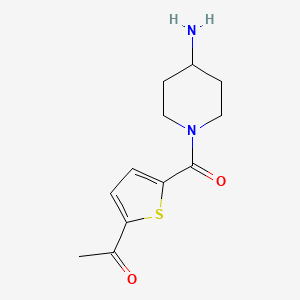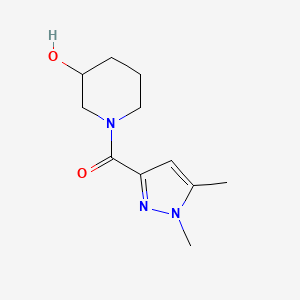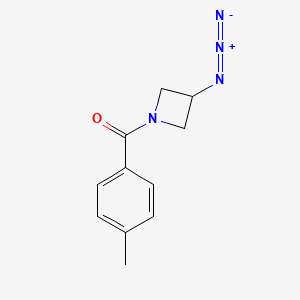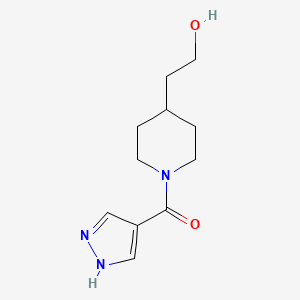
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, also known as DFPP, is a piperidine derivative that is used in the synthesis of pharmaceuticals and other compounds. It is a versatile chemical that has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. Additionally, it has been used in the synthesis of other compounds such as dyes, polymers, and polymers with metal complexes.
Applications De Recherche Scientifique
Optical Properties and Electron Donating Capability
One study examines the optical properties of a series of compounds including derivatives of pyridine with electron-donating amino groups. These compounds, which include structures related to piperidine, exhibit significant insights into their thermal, redox, and fluorescence properties. This research highlights the compound's potential in developing materials with unique optical characteristics, potentially useful in fields such as material science and photonic applications (Palion-Gazda et al., 2019).
Heterocyclic Amine Chemistry
The basicity and reactivity of heterocyclic amines, including piperidine derivatives, are subjects of study in understanding the chemical behavior of these compounds. Investigations into the electronic structure and reaction mechanisms provide foundational knowledge for synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Ginsburg, 1967).
Synthesis of Chiral Catalysts
Research into chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives showcases the synthesis of potential stereoselective catalysts. These catalysts, derived from the targeted chemical structure, have applications in enantioselective synthesis, an area of significant interest for pharmaceutical research and development (Tian et al., 2012).
Fluorination Chemistry
The chemical modification of pyridine and related compounds through fluorination processes, including the use of complex metal fluorides, reveals the compound's versatility in synthesizing fluorinated analogs. These fluorinated derivatives have importance in developing new materials with enhanced chemical and physical properties, including increased stability and bioavailability (Plevey et al., 1982).
Antibacterial Activity
Studies on the synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones highlight the compound's relevance in medicinal chemistry. By exploring its incorporation into compounds with antimicrobial properties, researchers contribute to the ongoing search for new antibacterial agents (Merugu et al., 2010).
Propriétés
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-10(13)8-3-6-16(7-4-8)11-9(14)2-1-5-15-11/h1-2,5,8,10H,3-4,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVVEUFEQJJZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




